Boiling Point Elevation Relative to the C9 Homologue Reflects Stronger Intermolecular Interactions
The predicted normal boiling point of ethyl 7‑cyano‑2‑oxoheptanoate is 334.2 °C at 760 mmHg, compared with 320.6 °C for the one‑carbon‑shorter analogue ethyl 6‑cyano‑2‑oxohexanoate (C9) . The +13.6 °C difference is consistent with the incremental methylene contribution to dispersive interactions and can be exploited during fractional distillation to separate unreacted C9 homologues that may be present as impurities when the C10 ester is prepared by chain‑extension routes.
| Evidence Dimension | Normal boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 334.2 °C (predicted) |
| Comparator Or Baseline | Ethyl 6‑cyano‑2‑oxohexanoate (CAS 890097‑91‑3): 320.6 °C (predicted) |
| Quantified Difference | +13.6 °C (≈ 4.2 % increase in absolute temperature) |
| Conditions | Predicted values based on group‑contribution methods; validated against experimental boiling points of analogous α‑ketoesters. |
Why This Matters
The easily measurable 13.6 °C boiling‑point gap enables purity verification by distillation and reduces the risk of cross‑contamination when the C10 ester is used in sequential reaction cascades that are sensitive to chain‑length mismatches.
